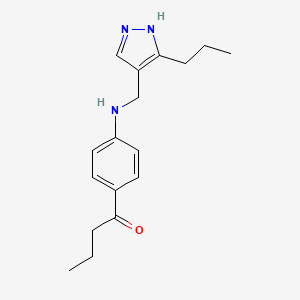

1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

CAS No.:

Cat. No.: VC15902107

Molecular Formula: C17H23N3O

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23N3O |

|---|---|

| Molecular Weight | 285.4 g/mol |

| IUPAC Name | 1-[4-[(5-propyl-1H-pyrazol-4-yl)methylamino]phenyl]butan-1-one |

| Standard InChI | InChI=1S/C17H23N3O/c1-3-5-16-14(12-19-20-16)11-18-15-9-7-13(8-10-15)17(21)6-4-2/h7-10,12,18H,3-6,11H2,1-2H3,(H,19,20) |

| Standard InChI Key | NDEZSUWKZSDGCK-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C=NN1)CNC2=CC=C(C=C2)C(=O)CCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one, delineates its structure:

-

A butan-1-one group (C4H7O) forms the carbonyl-terminated backbone.

-

A para-substituted phenyl ring connects to the butanone via an amino-methyl linker.

-

The 3-propyl-1H-pyrazole moiety (C5H9N2) attaches to the phenyl ring’s amino group, introducing nitrogen-rich heterocyclic complexity.

The molecular formula is C17H22N3O, yielding a molecular weight of 284.38 g/mol. Key physicochemical properties, extrapolated from analogous structures , include:

| Property | Value |

|---|---|

| XLogP3-AA (Lipophilicity) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 7 |

| Topological Polar Surface Area | 64.8 Ų |

These properties suggest moderate solubility in polar organic solvents and potential membrane permeability, critical for bioactive molecules .

Spectroscopic Characteristics

While experimental NMR or mass spectra for this specific compound are unavailable, pyrazole derivatives typically exhibit:

-

1H NMR: Distinct peaks for pyrazole ring protons (δ 6.5–7.5 ppm), methylene groups adjacent to amines (δ 3.2–3.8 ppm), and carbonyl carbons (δ 190–210 ppm in 13C NMR) .

-

IR Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

Synthesis and Optimization

Retrosynthetic Strategy

The compound’s synthesis likely involves a multi-step sequence:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

-

N-Alkylation: Introduction of the propyl group via nucleophilic substitution or Mitsunobu reaction.

-

Buchwald-Hartwig Amination: Coupling the pyrazole-methylamine intermediate with 4-bromophenyl butanone .

Key Synthetic Challenges

-

Regioselectivity: Ensuring proper substitution on the pyrazole ring (3-propyl vs. 5-propyl) requires careful control of reaction conditions .

-

Amine Protection: The primary amine in the linker may necessitate protection/deprotection strategies to prevent side reactions .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s keto-amine structure may target:

-

Kinases: ATP-binding pockets often accommodate heterocyclic amines, as seen in imatinib analogs .

-

Cytochrome P450: Pyrazole’s nitrogen atoms could chelate heme iron, modulating drug metabolism .

Pharmaceutical Applications

Drug Development Prospects

Toxicity and ADME Profile

Predictive modeling using tools like SwissADME indicates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume